molecular formula C17H18N4O2 B7032557 N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine

N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B7032557
M. Wt: 310.35 g/mol
InChI Key: KUJWWVHISGTXDI-UHFFFAOYSA-N
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Description

N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a chromen ring with a pyrazolo[3,4-b]pyridine moiety, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-21-17-14(9-19-21)15(5-6-18-17)20-12-7-11-3-4-13(22-2)8-16(11)23-10-12/h3-6,8-9,12H,7,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJWWVHISGTXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C=N1)NC3CC4=C(C=C(C=C4)OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen ring, followed by the introduction of the pyrazolo[3,4-b]pyridine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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